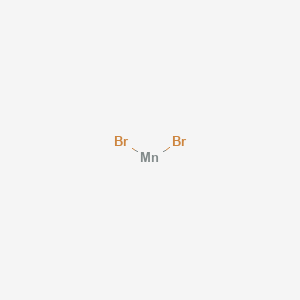

Manganese(II) bromide

Übersicht

Beschreibung

Manganese(II) bromide is a chemical compound with the formula MnBr2. It is a pale pink solid that is soluble in water and has various applications in scientific research. Manganese(II) bromide is commonly used as a catalyst in organic synthesis and as a precursor to other manganese compounds.

Wissenschaftliche Forschungsanwendungen

Manganese(II) bromide has various applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions, such as the oxidation of alcohols and the synthesis of esters. Manganese(II) bromide can also be used as a precursor to other manganese compounds, such as manganese oxide and manganese carbonate.

Wirkmechanismus

The mechanism of action of manganese(II) bromide is not well understood. However, it is believed to act as a Lewis acid catalyst in organic synthesis reactions. This means that it can accept a pair of electrons from a reactant molecule, allowing for the formation of a new bond.

Biochemische Und Physiologische Effekte

There is limited information available on the biochemical and physiological effects of manganese(II) bromide. However, it is known that manganese is an essential trace element that is required for the proper functioning of various enzymes in the body. Manganese deficiency can lead to neurological disorders and impaired growth and development.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using manganese(II) bromide as a catalyst in organic synthesis reactions is its low cost and availability. It is also relatively stable and easy to handle. However, one limitation is that it can be toxic if ingested or inhaled. Therefore, proper safety precautions must be taken when handling manganese(II) bromide.

Zukünftige Richtungen

There are several future directions for research involving manganese(II) bromide. One area of interest is the development of new catalysts based on manganese(II) bromide for use in organic synthesis reactions. Another area of interest is the investigation of the potential health effects of exposure to manganese(II) bromide, particularly in occupational settings where exposure may be higher. Additionally, research could be conducted on the use of manganese(II) bromide in the production of new materials, such as batteries and electronic devices.

Conclusion:

Manganese(II) bromide is a chemical compound with various applications in scientific research. It is commonly used as a catalyst in organic synthesis reactions and as a precursor to other manganese compounds. Although the biochemical and physiological effects of manganese(II) bromide are not well understood, it is known to be an essential trace element required for proper enzyme function. Future research directions include the development of new catalysts, investigation of potential health effects, and use in the production of new materials.

Synthesemethoden

Manganese(II) bromide can be synthesized through the reaction of manganese metal with bromine gas. The reaction is exothermic and produces manganese(II) bromide as a solid precipitate. The reaction can be represented as follows:

Mn + Br2 → MnBr2

Eigenschaften

IUPAC Name |

dibromomanganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BrH.Mn/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYMRRJVDRJMJW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Mn](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MnBr2, Br2Mn | |

| Record name | manganese(II) bromide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Manganese(II)_bromide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065460 | |

| Record name | Manganese bromide (MnBr2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Violet hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Manganese bromide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20731 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Manganese(II) bromide | |

CAS RN |

13446-03-2 | |

| Record name | Manganese dibromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13446-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Manganese bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013446032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Manganese bromide (MnBr2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.